molecular formula C9H13Cl2N3O B3141573 8-Hydrazinoquinoline dihydrochloride hydrate CAS No. 479577-86-1

8-Hydrazinoquinoline dihydrochloride hydrate

Cat. No.: B3141573
CAS No.: 479577-86-1
M. Wt: 250.12
InChI Key: WFUVGKLSAIOENE-UHFFFAOYSA-N
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Description

8-Hydrazinoquinoline dihydrochloride hydrate is a chemical compound with the molecular formula C9H12Cl2N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydrazinoquinoline dihydrochloride hydrate typically involves the reaction of quinoline with hydrazine. The process can be summarized as follows:

    Starting Material: Quinoline is used as the starting material.

    Reaction with Hydrazine: Quinoline is reacted with hydrazine hydrate under controlled conditions.

    Formation of Intermediate: The reaction leads to the formation of 8-hydrazinoquinoline.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

    Hydration: The final step involves the addition of water to form the hydrate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Controlled Environment: Maintaining a controlled environment to ensure the reaction proceeds efficiently.

    Purification: Employing purification techniques such as crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydrazinoquinoline dihydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Quinoline derivatives with different functional groups.

    Reduction Products: Hydrazine derivatives with varying degrees of reduction.

    Substitution Products: Compounds with substituted functional groups on the quinoline ring.

Scientific Research Applications

8-Hydrazinoquinoline dihydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydrazinoquinoline dihydrochloride hydrate involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinoquinoline hydrochloride
  • 6-Bromo-4-hydrazinoquinoline hydrochloride
  • 7-Chloro-4-hydrazinoquinoline

Uniqueness

8-Hydrazinoquinoline dihydrochloride hydrate is unique due to its specific hydrazino substitution at the 8-position of the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other hydrazinoquinoline derivatives.

Properties

IUPAC Name

quinolin-8-ylhydrazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH.H2O/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;;;/h1-6,12H,10H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUVGKLSAIOENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN)N=CC=C2.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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